3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid 3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 22494-43-5
VCID: VC7212576
InChI: InChI=1S/C13H9FO3/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17)
SMILES: C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)C(=O)O
Molecular Formula: C13H9FO3
Molecular Weight: 232.21

3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

CAS No.: 22494-43-5

Cat. No.: VC7212576

Molecular Formula: C13H9FO3

Molecular Weight: 232.21

* For research use only. Not for human or veterinary use.

3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - 22494-43-5

Specification

CAS No. 22494-43-5
Molecular Formula C13H9FO3
Molecular Weight 232.21
IUPAC Name 5-(3-fluorophenyl)-2-hydroxybenzoic acid
Standard InChI InChI=1S/C13H9FO3/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17)
Standard InChI Key IGUSMAQARLWHHZ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)C(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, reflecting its biphenyl backbone with substituents at specific positions. Its molecular formula, C₁₃H₉FO₃, corresponds to a molecular weight of 232.21 g/mol . The structure consists of two benzene rings connected by a single covalent bond (biphenyl system), with functional groups strategically placed to influence electronic and steric properties (Figure 1).

Table 1: Structural comparison with related biphenyl derivatives

Compound NameSubstituents (Positions)Molecular FormulaMolecular Weight (g/mol)
3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid3'-F, 4'-OH, 3-COOHC₁₃H₉FO₃232.21
4'-Fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid methyl ester 4'-F, 3-OH, 4-COOCH₃C₁₄H₁₁FO₃246.23
4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid 4'-F, 3'-CF₃, 4-COOHC₁₄H₈F₄O₂284.20
3'-Formyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid 3'-CHO, 4'-OH, 3-COOHC₁₄H₁₀O₄242.23

Biochemical and Pharmacological Relevance

Enzyme Inhibition and Structure-Activity Relationships (SAR)

The PMC study on α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) inhibitors provides critical insights into the SAR of biphenyl carboxylic acids. Key findings applicable to the title compound include:

  • Essential pharmacophores: The hydroxyl and carboxylic acid groups are indispensable for ACMSD inhibition. Removal of either group (as in analogs 26 in Table 2 of ref ) reduced activity by >90%.

  • Fluorine substituent effects: While the exact position of fluorine (3' vs. 4') was less critical in diflunisal analogs, its presence enhanced metabolic stability and target binding .

Figure 2: Proposed binding mode of biphenyl carboxylic acids to ACMSD

  • Hydroxyl group: Coordinates with zinc ions in the active site.

  • Carboxylic acid: Forms hydrogen bonds with Trp191.

  • Fluorine: Engages hydrophobic pockets via van der Waals interactions.

Comparative Analysis with Structural Analogs

Impact of Substituent Modifications

  • Fluorine vs. trifluoromethyl: The 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (PubChem CID 26597809 ) exhibits increased hydrophobicity (ClogP ≈ 3.1) compared to the title compound (ClogP ≈ 2.4), potentially altering membrane permeability.

  • Formyl substitution: Introduction of a formyl group (as in PubChem CID 20099800 ) reduces acidity (pKa ≈ 4.2 for –COOH vs. pKa ≈ 8.1 for –CHO), impacting ionization under physiological conditions.

Stability and Reactivity

Future Research Directions

  • In vitro profiling: Systematic evaluation of ACMSD inhibition potency and selectivity.

  • Prodrug development: Ester or amide derivatives to optimize pharmacokinetics.

  • Crystallographic studies: Co-crystal structures with target enzymes to validate binding hypotheses .

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